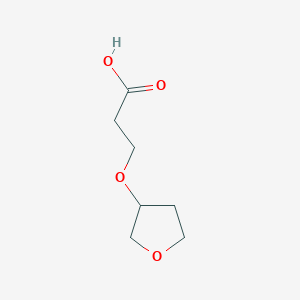
3-(Oxolan-3-yloxy)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
. Il est connu pour sa structure chimique unique, qui comprend un cycle oxolane lié à une fraction d'acide propanoïque.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de l'acide 3-(oxolan-3-yloxy)propanoïque implique généralement la réaction de dérivés d'oxolane avec l'acide propanoïque dans des conditions spécifiques . Une méthode courante implique l'utilisation de tétrahydrofurane (THF) comme matériau de départ, qui subit une série de réactions pour former le produit souhaité. Les conditions réactionnelles impliquent souvent l'utilisation de catalyseurs et de températures contrôlées pour garantir un rendement et une pureté élevés.
Méthodes de production industrielle
La production industrielle de l'acide 3-(oxolan-3-yloxy)propanoïque peut impliquer une synthèse à grande échelle utilisant des conditions réactionnelles optimisées pour maximiser l'efficacité et minimiser les coûts. Cela peut inclure des réacteurs à écoulement continu et des techniques de purification avancées pour produire des composés de haute qualité adaptés à diverses applications .
Analyse Des Réactions Chimiques
Types de réactions
L'acide 3-(oxolan-3-yloxy)propanoïque peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former différents produits en fonction des réactifs et des conditions utilisés.
Réduction : Les réactions de réduction peuvent convertir le composé en différents dérivés ayant des propriétés modifiées.
Substitution : Le cycle oxolane et la fraction d'acide propanoïque peuvent participer à des réactions de substitution, conduisant à la formation de nouveaux composés.
Réactifs et conditions courants
Les réactifs courants utilisés dans ces réactions comprennent des oxydants comme le permanganate de potassium, des réducteurs comme l'hydrure de lithium et d'aluminium, et divers catalyseurs pour faciliter les réactions de substitution. Les conditions de ces réactions peuvent varier, mais elles impliquent souvent des températures contrôlées et des solvants spécifiques pour obtenir les résultats souhaités .
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des acides carboxyliques ou des cétones, tandis que la réduction peut produire des alcools ou des alcanes. Les réactions de substitution peuvent conduire à une large gamme de dérivés avec différents groupes fonctionnels .
Applications De Recherche Scientifique
L'acide 3-(oxolan-3-yloxy)propanoïque a des applications diverses en recherche scientifique, notamment :
Chimie : Il est utilisé comme élément constitutif pour la synthèse de molécules plus complexes et l'étude des mécanismes réactionnels.
Biologie : Le composé peut être utilisé dans des dosages biochimiques pour étudier les activités enzymatiques et les voies métaboliques.
Industrie : Il est utilisé dans la production de produits chimiques de spécialité, de polymères et d'autres produits industriels
Mécanisme d'action
Le mécanisme d'action de l'acide 3-(oxolan-3-yloxy)propanoïque implique son interaction avec des cibles moléculaires et des voies spécifiques. Le composé peut agir comme un substrat ou un inhibiteur dans diverses réactions biochimiques, influençant la fonction cellulaire et la transduction du signal. Les cibles et les voies moléculaires exactes dépendent de l'application et du contexte spécifiques dans lesquels le composé est utilisé .
Mécanisme D'action
The mechanism of action of 3-(Oxolan-3-yloxy)propanoic acid involves its interaction with specific molecular targets and pathways. The compound can act as a substrate or inhibitor in various biochemical reactions, influencing cell function and signal transduction. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparaison Avec Des Composés Similaires
Composés similaires
Des composés similaires à l'acide 3-(oxolan-3-yloxy)propanoïque comprennent :
- Acide 3-(tétrahydrofuran-3-yl)propanoïque
- Acide 3-(oxolan-2-yloxy)propanoïque
- Acide 3-(oxolan-4-yloxy)propanoïque
Unicité
Ce qui distingue l'acide 3-(oxolan-3-yloxy)propanoïque de ces composés similaires, c'est sa position spécifique du cycle oxolane et les propriétés chimiques qui en résultent.
Propriétés
Formule moléculaire |
C7H12O4 |
|---|---|
Poids moléculaire |
160.17 g/mol |
Nom IUPAC |
3-(oxolan-3-yloxy)propanoic acid |
InChI |
InChI=1S/C7H12O4/c8-7(9)2-4-11-6-1-3-10-5-6/h6H,1-5H2,(H,8,9) |
Clé InChI |
KZSSIKHHWCZPFY-UHFFFAOYSA-N |
SMILES canonique |
C1COCC1OCCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-[(Tert-butylamino)methyl]piperidin-2-one](/img/structure/B12309162.png)
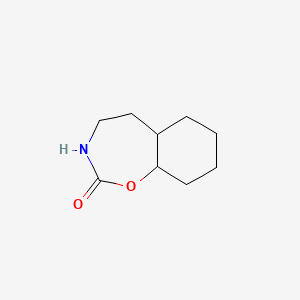
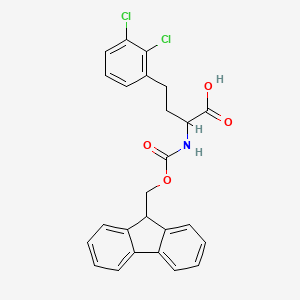

![[3-(Hydroxymethyl)piperidin-2-yl]methanol](/img/structure/B12309196.png)
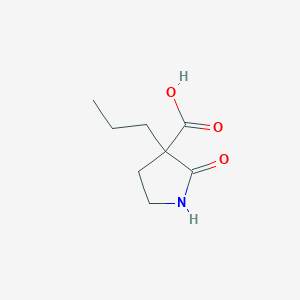




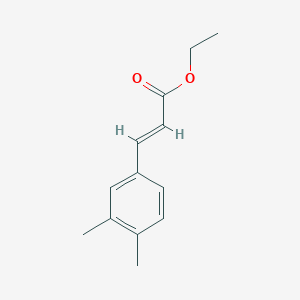
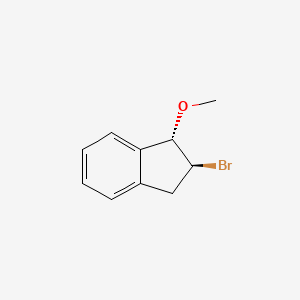
![rac-(3aR,7aR)-N-methyl-octahydropyrano[3,4-c]pyrrole-7a-carboxamide hydrochloride, cis](/img/structure/B12309242.png)
![rac-(1R,2R)-2-{4-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]phenyl}cyclopropane-1-carboxylic acid](/img/structure/B12309252.png)
